molecular formula C13H10ClNO B1391999 2-(4-Chlorobenzoyl)-6-methylpyridine CAS No. 1187169-91-0

2-(4-Chlorobenzoyl)-6-methylpyridine

Katalognummer: B1391999
CAS-Nummer: 1187169-91-0
Molekulargewicht: 231.68 g/mol
InChI-Schlüssel: JZLLFTPVHANKAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorobenzoyl)-6-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 6 and a 4-chlorobenzoyl group at position 2. For instance, vanadium complexes incorporating ligands like 2-(2’-benzimidazolyl)-6-methylpyridine (a close analog) have demonstrated catalytic activity in polymerization reactions, as observed via X-ray absorption spectroscopy (XAS) studies .

Eigenschaften

IUPAC Name

(4-chlorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-3-2-4-12(15-9)13(16)10-5-7-11(14)8-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLLFTPVHANKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244419
Record name (4-Chlorophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-91-0
Record name (4-Chlorophenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Acylation of 3-Methylpyridine-1-oxide with 4-Chlorobenzoyl Chloride

A primary method for synthesizing 2-(4-chlorobenzoyl)-6-methylpyridine involves the reaction of 3-methylpyridine-1-oxide with 4-chlorobenzoyl chloride in the presence of triethylamine as a base and methylene chloride as solvent. The process proceeds as follows:

  • Under a nitrogen atmosphere, 65.6 g (0.375 mol) of 4-chlorobenzoyl chloride is added dropwise over 35 minutes to a solution of 27.3 g (0.25 mol) of 3-methylpyridine-1-oxide and 37.9 g (0.375 mol) of triethylamine in 250 ml methylene chloride.
  • The mixture is refluxed for 5 hours.
  • The precipitate formed is filtered off, washed with methylene chloride, and the solvent is removed by distillation.
  • The residue undergoes steam distillation with pH maintained at 6 by adding 45% sodium hydroxide solution.
  • The distillate is extracted thrice with methylene chloride and the combined extracts are fractionally distilled.
  • The yield is approximately 68%, with the product being a mixture of 89% 2-chloro-5-methylpyridine and 11% 2-chloro-3-methylpyridine.

This method is notable for its relatively high yield and the ability to isolate the product by fractional distillation, ensuring purity suitable for further applications.

Pyridine Suspension Reaction with 4-Chlorobenzoyl Fluoride under Basic Conditions

Another approach involves the reaction of aminopyridine derivatives with 4-chlorobenzoyl fluoride in a dichloromethane suspension of pyridine under nitrogen atmosphere, using sodium carbonate as a base:

  • A dry dichloromethane solution of 4-chlorobenzoyl fluoride is prepared under nitrogen.
  • This solution is slowly added to a cold (~0–5 °C) suspension of the corresponding aminopyridine and sodium carbonate in pyridine.
  • The reaction mixture is stirred at 0–5 °C for 3 hours, then at room temperature overnight, followed by heating at 60 °C for an additional 3 hours.
  • The product is isolated by solvent evaporation, addition of water, filtration, and extensive washing with water.
  • This method achieves nearly quantitative yields (>97% purity) without requiring extraction or chromatographic purification.
  • It is scalable from milligram to multigram quantities and applicable to a wide range of aminopyridine substrates.
Parameter Method 1: Acylation with 4-Chlorobenzoyl Chloride Method 2: Reaction with 4-Chlorobenzoyl Fluoride
Starting materials 3-methylpyridine-1-oxide, 4-chlorobenzoyl chloride Aminopyridine, 4-chlorobenzoyl fluoride
Solvent Methylene chloride Dichloromethane, pyridine suspension
Base Triethylamine Sodium carbonate
Atmosphere Nitrogen Nitrogen
Temperature Reflux (approx. 40-50 °C) 0–5 °C (3 h), room temp overnight, then 60 °C (3 h)
Reaction time 5 hours reflux + processing ~30 hours total
Purification Filtration, steam distillation, fractional distillation Filtration, washing, no chromatography needed
Yield ~68% >97%
Product purity High, mixture of regioisomers High, >97% purity
Scalability Laboratory to pilot scale Milligram to multigram scale
  • The acylation of 3-methylpyridine-1-oxide with 4-chlorobenzoyl chloride is a classical approach that produces a mixture of regioisomers, with the major product being 2-chloro-5-methylpyridine derivatives. The method requires careful pH control during steam distillation to optimize yield and purity.

  • The use of 4-chlorobenzoyl fluoride with aminopyridine under mild, controlled temperatures and basic conditions offers a more efficient and cleaner synthesis route, minimizing side products and eliminating the need for chromatographic purification. This method is particularly advantageous for large-scale synthesis due to its simplicity and high yield.

  • Both methods require an inert nitrogen atmosphere to prevent unwanted side reactions and maintain product integrity.

  • The choice of solvent and base is critical: methylene chloride and triethylamine in Method 1 provide good solubility and reaction rates, while the combination of dichloromethane and sodium carbonate in pyridine suspension in Method 2 facilitates smooth acylation with high selectivity.

The preparation of this compound can be efficiently achieved by either the acylation of 3-methylpyridine-1-oxide with 4-chlorobenzoyl chloride or by the reaction of aminopyridine with 4-chlorobenzoyl fluoride under basic conditions. The latter method offers superior yields and purity with simpler work-up and scalability. Both methods are well-documented and provide reliable routes for producing this important heterocyclic compound for pharmaceutical and agrochemical applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorobenzoyl)-6-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoylpyridines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-(4-Chlorobenzoyl)-6-methylpyridine serves as an intermediate in the synthesis of more complex organic molecules. Its electrophilic chlorobenzoyl group allows for nucleophilic substitution reactions, making it useful in developing various chemical compounds.

Key Reactions:

  • Nucleophilic Substitution : The chlorobenzoyl moiety can undergo reactions with nucleophiles to form substituted derivatives.
  • Oxidation and Reduction : The compound can be oxidized to form pyridine N-oxides or reduced to yield alcohol derivatives.

Biology

The compound is studied for its potential biological activities, particularly in antimicrobial and anticancer research. Its interactions with enzymes and cellular processes are significant for understanding its pharmacological potential.

Biological Activities:

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial and antifungal properties, potentially disrupting bacterial cell membranes.
  • Cytotoxicity : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines (e.g., HeLa and MCF-7), suggesting potential anticancer properties mediated through reactive oxygen species (ROS) generation.
  • Enzyme Inhibition : The compound may inhibit specific enzymes such as phosphodiesterases (PDEs), which play roles in various signaling pathways relevant to diseases like asthma and cardiovascular conditions.

Medicine

Due to its biological activity, this compound is being investigated as a lead compound in drug development. Its potential applications include:

  • Drug Development : Research is ongoing to explore its efficacy as a therapeutic agent targeting specific diseases through enzyme modulation.
  • Pharmaceutical Applications : The compound's unique structure may lead to the development of novel pharmaceuticals with enhanced efficacy.

Antimicrobial Studies

A study focusing on pyridine derivatives demonstrated that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve membrane disruption, leading to cell death.

Cytotoxicity Assessments

Research has indicated that derivatives of chlorobenzoyl-pyridines can induce apoptosis in cancer cell lines. The cytotoxic effects are believed to be mediated through the generation of ROS, which triggers cellular stress pathways.

Enzyme Inhibition Studies

Investigations into enzyme inhibition have shown that certain pyridine derivatives can inhibit PDE enzymes, which are crucial in various signaling pathways. This inhibition could lead to therapeutic applications in treating conditions like asthma and cardiovascular diseases.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
ChemistrySynthesis of organic moleculesIntermediate for nucleophilic substitution reactions
BiologyAntimicrobial, anticancerSignificant antibacterial activity; induces apoptosis in cancer cells
MedicineDrug developmentPotential lead compound for new therapeutics

Wirkmechanismus

The mechanism of action of 2-(4-Chlorobenzoyl)-6-methylpyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Pyridine Derivatives

The pyridine scaffold allows for diverse functionalization, significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

2-(2’-Benzimidazolyl)-6-methylpyridine
  • Structure : Replaces the chlorobenzoyl group with a benzimidazolyl substituent.
  • Application : Used as a ligand in vanadium-based catalysts (e.g., V(NAd)Cl₂(L)). XAS data revealed distinct pre-edge and edge region spectral changes upon ligand interaction, indicating electronic modulation of the metal center .
  • Key Difference : The benzimidazolyl group enhances π-backbonding capabilities compared to the electron-withdrawing chlorobenzoyl group, likely improving catalytic efficiency.
6-(4-Chloro-phenyl)-2-methyl-pyridine-3-carbaldehyde
  • Structure : Features a carbaldehyde group at position 3 instead of the benzoyl group at position 2.
  • Properties : The aldehyde group introduces polarity and reactivity (e.g., susceptibility to nucleophilic attack), contrasting with the inert benzoyl moiety. This compound (CAS: 1242015-13-9) is listed in chemical databases but lacks explicit application data .
Fenofibrate-Related Compounds
  • Examples: Methyl/ethyl esters of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate and (4-chlorophenyl)[4-(1-methylethoxy)phenyl]methanone.
  • Role: These are impurities or degradation products in fenofibrate formulations. Chromatographic retention times (Table 1) indicate varying hydrophobicity: Compound Relative Retention Time Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate 0.65 Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate 0.80 (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone 0.85
  • Comparison: Unlike 2-(4-chlorobenzoyl)-6-methylpyridine, these compounds prioritize phenoxy ester backbones for lipid-lowering activity, emphasizing pharmacological relevance over catalytic utility.

Electronic and Reactivity Profiles

  • Steric Effects : The methyl group at position 6 introduces steric hindrance, which may limit coordination geometry in metal-ligand systems compared to unsubstituted analogs.

Pharmacopeial and Impurity Considerations

For example, fenofibrate impurities like "fenofibrate related compound C" (retention time: 1.35) are controlled to ≤1.0% in drug substances . This underscores the importance of structural precision in pharmaceutical synthesis, a principle applicable to handling the target compound in industrial settings.

Biologische Aktivität

2-(4-Chlorobenzoyl)-6-methylpyridine is an organic compound characterized by a pyridine ring substituted with a chlorobenzoyl group at the 2-position and a methyl group at the 6-position. Its molecular formula is C₁₃H₁₀ClNO, with a molecular weight of approximately 235.68 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The synthesis of this compound typically involves several steps, including the reaction of 4-chlorobenzoyl chloride with 6-methylpyridine under controlled conditions. This process allows for high yields and purity, making it suitable for further biological evaluations. The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the chlorobenzoyl group, which enhances its reactivity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as a pharmacologically active agent. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant antibacterial and antifungal properties. For instance, related pyridine derivatives have shown efficacy against various strains of bacteria and fungi.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways. This activity is critical in drug development for diseases where enzyme modulation is beneficial.
  • Cytotoxicity : Research indicates that related compounds can exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties.

Comparison of Biological Activities

Compound NameStructure FeaturesAntimicrobial ActivityCytotoxicity
This compoundChlorobenzoyl + Methyl-PyridineModerate to HighPotentially Active
2-Amino-6-methylpyridineAmino group at position 2ModerateLow
4-ChlorobenzaldehydeAldehyde functional groupLowNone
2-Chloro-6-methylpyridineChlorine at position 2ModerateLow

Case Studies and Research Findings

  • Antimicrobial Studies : A study investigating the antimicrobial potential of pyridine derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
  • Cytotoxicity Assessments : In vitro studies have demonstrated that derivatives of chlorobenzoyl-pyridines can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS) and subsequent induction of cellular stress pathways.
  • Enzyme Inhibition : Research has indicated that certain pyridine derivatives can inhibit phosphodiesterase (PDE) enzymes, which are crucial in various signaling pathways. This inhibition could lead to therapeutic applications in treating conditions like asthma and cardiovascular diseases.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-chlorobenzoyl)-6-methylpyridine, and what catalysts or solvents are typically employed?

The synthesis of this compound often involves condensation and cyclization steps. A standard method includes reacting 4-chlorobenzaldehyde derivatives with aminopyridine precursors under catalytic conditions. For example, palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene are used to facilitate coupling reactions . Alternative routes may employ 2-(chloromethyl)-6-methylpyridine as a starting material, followed by functionalization with a 4-chlorobenzoyl group via nucleophilic substitution or Friedel-Crafts acylation . Key steps include rigorous purification (e.g., column chromatography) and characterization via NMR and mass spectrometry.

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. For HPLC, retention times and impurity profiles can be compared to pharmacopeial standards (e.g., relative retention times for chlorobenzoyl derivatives as listed in Table 1 of ). NMR (¹H/¹³C) helps confirm substituent positions, such as distinguishing the 6-methylpyridine moiety and 4-chlorobenzoyl group. Mass spectrometry (exact mass: 245.02 g/mol) further validates molecular identity .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Initial screening should focus on enzyme inhibition assays (e.g., phosphodiesterase or kinase targets) due to structural similarities to bioactive pyridine derivatives . Antimicrobial activity can be tested via broth microdilution (MIC determination), while cytotoxicity assays (e.g., MTT or apoptosis markers) assess anticancer potential . Dose-response curves and IC₅₀ calculations are recommended for quantitative analysis.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Advanced optimization involves Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, replacing toluene with DMF may enhance solubility of intermediates, while lowering palladium catalyst concentrations (0.5–2 mol%) could reduce costs without sacrificing yield . Kinetic studies (e.g., in situ FTIR monitoring) can identify rate-limiting steps, such as cyclization efficiency.

Q. What strategies resolve contradictions in reported biological activity data for structurally related compounds?

Discrepancies often arise from assay variability or impurity interference. Researchers should:

  • Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Perform metabolite profiling to rule out degradation products (e.g., hydroxylated derivatives altering bioactivity) .
  • Use structure-activity relationship (SAR) models to isolate critical substituents (e.g., the 4-chlorobenzoyl group’s role in target binding) .

Q. How can impurities in synthesized batches be identified and quantified?

HPLC-MS/MS is ideal for detecting trace impurities. For example, lists common impurities (e.g., ethyl/methyl ester byproducts) with retention times and thresholds (e.g., ≤0.1% for "any other impurity"). Accelerated stability studies (40°C/75% RH) coupled with LC-UV can identify degradation pathways, such as hydrolysis of the benzoyl group .

Q. What computational methods support mechanistic studies of this compound’s interactions with biological targets?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking (e.g., AutoDock Vina) models binding to enzymes like cyclooxygenase-2, leveraging crystallographic data from related pyridine complexes . Molecular dynamics simulations (100 ns trajectories) assess binding stability under physiological conditions.

Q. How can structural modifications enhance the compound’s photophysical or catalytic properties?

Substitution at the pyridine ring’s 2- or 4-positions with electron-donating/withdrawing groups (e.g., -OCH₃, -CF₃) alters electronic profiles. For example, copper(I) complexes with 6-methylpyridine ligands exhibit tunable luminescence, as shown in . Advanced synthesis may involve Sonogashira coupling to introduce alkynyl groups for extended conjugation .

Methodological Tables

Q. Table 1: Common Impurities and HPLC Retention Times

Impurity NameRelative Retention TimeThreshold (%)Source
Methyl ester byproduct0.65≤0.5
Ethyl ester byproduct0.80≤0.5
Unidentified degradation productN/A≤0.1

Q. Table 2: Recommended Catalysts for Synthesis

CatalystSolventYield Range (%)Conditions
Pd(PPh₃)₄DMF60–7580°C, 12 h
CuIToluene45–60Reflux, 24 h

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorobenzoyl)-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorobenzoyl)-6-methylpyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.